5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperidine with pyridine-3-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxadiazole derivatives with hydrogenated functional groups.
Substitution: Formation of substituted oxadiazole derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- 5-(4-Methylpiperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- 5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,3,4-oxadiazole
Uniqueness
5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpiperidinyl and pyridinyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N4O |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-(4-methylpiperidin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H16N4O/c1-13(4-7-14-8-5-13)12-16-11(17-18-12)10-3-2-6-15-9-10/h2-3,6,9,14H,4-5,7-8H2,1H3 |
InChI Key |
VFDYZFACSWWGIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C2=NC(=NO2)C3=CN=CC=C3 |
Origin of Product |
United States |
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